Cucurbitacine B

Vue d'ensemble

Description

La cucurbitacine B est un composé triterpénoïde tétracyclique naturel que l'on trouve principalement dans les plantes de la famille des Cucurbitacées, telles que la Trichosanthes cucumerina (courge serpent) . Elle est connue pour ses puissantes activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes, antimicrobiennes et anticancéreuses . Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles.

Mécanisme D'action

Target of Action

Cucurbitacin B, a tetracyclic triterpenoid saponin, primarily targets the JAK/STAT3 signaling pathway . This pathway plays a crucial role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it interacts with FAK and vinculin , affecting the cytoskeleton’s cell adhesion and contractility . It also interferes with the activity of the GTPases RAC1 and CDC42 , which are important regulators of cell tension .

Mode of Action

Cucurbitacin B inhibits the JAK/STAT3 signaling pathway, thereby impacting the proliferation and maintenance of cancerous cells . It also inhibits FAK and vinculin expression, affecting the cytoskeleton’s cell adhesion and contractility . Furthermore, it interferes with the activity of the GTPases RAC1 and CDC42, thereby impacting cell migration .

Biochemical Pathways

The primary biochemical pathway affected by Cucurbitacin B is the JAK/STAT3 signaling pathway . By inhibiting this pathway, Cucurbitacin B disrupts the activation, proliferation, and maintenance of cancerous cells . This leads to downstream effects such as inhibited cell proliferation, invasion, and migration; induced apoptosis; and encouraged cell cycle arrest .

Pharmacokinetics

Cucurbitacin B has a low oral bioavailability of approximately 10% . After oral dosing, the maximum concentration in plasma is reached within approximately 30 minutes . The level of Cucurbitacin B in plasma increases proportionally to the given dose . After intravenous administration, it has a large volume of distribution of about 51.65 L/kg and exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs . Only negligible amounts of unchanged Cucurbitacin B are excreted via urine and feces, suggesting that the compound might be biotransformed before undergoing excretion .

Result of Action

Cucurbitacin B has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest . In particular, it has shown potent anticancer activity against A549/DDP cells .

Action Environment

Cucurbitacin B is primarily present in the plant kingdom, especially in the Cucurbitaceae family . These natural compounds are also known in several genera within other plant families . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited . As a result, an increase in their chemical synthesis has been developed by researchers . The environment, including the source of extraction and the method of synthesis, can influence the compound’s action, efficacy, and stability.

Applications De Recherche Scientifique

Cucurbitacin B has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing derivatives with enhanced biological activities.

Biology: Studied for its effects on cell adhesion, migration, and apoptosis.

Medicine: Investigated for its anticancer, anti-inflammatory, and hepatoprotective properties

Industry: Potential applications in developing phytopharmaceutical products and natural pesticides.

Analyse Biochimique

Biochemical Properties

Cucurbitacin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate various signaling pathways, such as the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3), nuclear factor erythroid 2-related factor-2/antioxidant responsive element (Nrf2/ARE), nuclear factor (NF)-κB, AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, cancerous inhibitor of protein phosphatase-2A/protein phosphatase-2A (CIP2A/PP2A), Wnt, focal adhesion kinase (FAK), Notch, and Hippo-Yes-associated protein (YAP) pathways .

Cellular Effects

Cucurbitacin B has significant effects on various types of cells and cellular processes. It inhibits cell proliferation and migration, induces apoptosis, and encourages cell cycle arrest . It also compromises cancer cell migration by decreasing mortalin, hnRNP-K, vascular endothelial growth factor, matrix metalloproteinase 2, and fibronectin .

Molecular Mechanism

Cucurbitacin B exerts its effects at the molecular level through various mechanisms. It inhibits the proliferation of, and induces apoptosis in, human cancer cells via STAT3 pathway inhibition and increased intracellular reactive oxygen species (ROS) . It also triggers replicative senescence and inhibits metastatic potential of the cancer cells .

Temporal Effects in Laboratory Settings

The effects of Cucurbitacin B change over time in laboratory settings. The level of Cucurbitacin B in plasma increases proportionally to the given dose . After administration, it has a large volume of distribution and exhibits a high tissue to plasma concentration ratio .

Dosage Effects in Animal Models

In animal models, the effects of Cucurbitacin B vary with different dosages. For instance, in rats, Cucurbitacin B was administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg . The absolute oral bioavailability of Cucurbitacin B was approximately 10% .

Metabolic Pathways

Cucurbitacin B is involved in various metabolic pathways. There is currently no available Cucurbitacin B metabolism profile, and glucuronide conjugated Cucurbitacin B is proposed as a major metabolite .

Transport and Distribution

Cucurbitacin B can be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . After intravenous administration, it exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs .

Subcellular Localization

It is known that Cucurbitacin B can be distributed extensively into internal organs , suggesting that it may localize to various subcellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cucurbitacine B peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'utilisation de diols et d'amines alcooliques correspondants en présence d'hydroxyde de sodium et de tétrahydrofurane (THF) . Les conditions de réaction comprennent généralement l'utilisation d'anhydride succinique, de diméthylaminopyridine (DMAP) et de dichlorométhane (DCM) comme solvants . Le processus de synthèse peut également impliquer l'utilisation de réactifs tels que le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDCI), la triéthylamine (TEA) et le fluorure de tétra-n-butylammonium (TBAF) .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction et la purification à partir de sources naturelles, telles que les fruits de Trichosanthes cucumerina . Le processus d'extraction comprend généralement une extraction par solvant, suivie d'une purification chromatographique pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La cucurbitacine B subit diverses réactions chimiques, notamment l'hydrogénation, la désacétylation, l'hydroxylation, la déshydrogénation et l'isomérisation . Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courantes :

Hydrogénation : Catalysée par la cucurbitacine ∆23–réductase.

Désacétylation : Catalysée par les acétylesterases de cucurbitacine.

Hydroxylation et déshydrogénation : Impliquent généralement l'utilisation d'agents oxydants.

Isomérisation : Peut se produire dans des conditions spécifiques de pH et de température.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que la dihydrothis compound et l'isothis compound .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme matière de départ pour synthétiser des dérivés ayant une activité biologique accrue.

Biologie : Étudiée pour ses effets sur l'adhésion cellulaire, la migration et l'apoptose.

Médecine : Envisagée pour ses propriétés anticancéreuses, anti-inflammatoires et hépatoprotectrices

Industrie : Applications potentielles dans le développement de produits phytopharmaceutiques et de pesticides naturels.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Inhibition de la kinase d'adhésion focale (FAK) et de la vinculine : Affecte l'adhésion et la contractilité des cellules du cytosquelette.

Interférence avec les GTPases RAC1 et CDC42 : Régule la tension cellulaire et a un impact sur la migration cellulaire.

Activation de la cascade des caspases : Augmente la production de caspase-3 et de caspase-9, favorisant l'apoptose.

Modulation de la voie Hedgehog : Inhibe la prolifération et l'invasion cellulaires.

Comparaison Avec Des Composés Similaires

La cucurbitacine B fait partie d'une grande famille de cucurbitacines, qui comprend des composés tels que la cucurbitacine E, la cucurbitacine D et la cucurbitacine I . Ces composés partagent une structure triterpénoïde tétracyclique similaire, mais diffèrent par leurs modèles d'acétylation et leurs groupes hydroxyle . La this compound est unique en raison de sa puissante activité anticancéreuse et de sa capacité à moduler plusieurs voies cellulaires .

Composés similaires :

- Cucurbitacine E

- Cucurbitacine D

- Cucurbitacine I

- Dihydrothis compound

- Isothis compound

La this compound se distingue par ses nombreuses applications de recherche et ses avantages thérapeutiques potentiels, ce qui en fait un composé précieux dans le domaine de la chimie des produits naturels et de la pharmacologie.

Propriétés

Numéro CAS |

6199-67-3 |

|---|---|

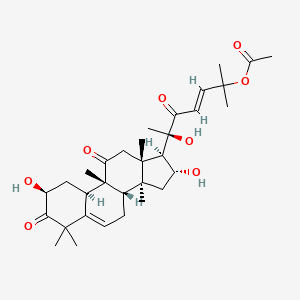

Formule moléculaire |

C32H46O8 |

Poids moléculaire |

558.7 g/mol |

Nom IUPAC |

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+ |

Clé InChI |

IXQKXEUSCPEQRD-OUKQBFOZSA-N |

SMILES |

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O |

SMILES isomérique |

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

SMILES canonique |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

Apparence |

Solid powder |

Color/Form |

CRYSTALS FROM ABSOLUTE ETHANOL |

melting_point |

180 - 182 °C |

Key on ui other cas no. |

6199-67-3 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cucurbitacin B; Cuc B; NSC 49451; NSC 144154. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.